molecular formula C12H15F3N2 B1425823 4-[3-(Trifluoromethyl)piperidin-1-yl]aniline CAS No. 1395030-70-2

4-[3-(Trifluoromethyl)piperidin-1-yl]aniline

Cat. No. B1425823
M. Wt: 244.26 g/mol
InChI Key: QPJOJKMHNWAGPS-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)piperidin-1-yl]aniline (4-TPA) is an organic compound belonging to the class of piperidines, which is a type of heterocyclic amine. It is a versatile and important synthetic intermediate in organic synthesis, with a range of applications in the pharmaceutical, agrochemical, and specialty chemical industries. 4-TPA is also known as 3-(Trifluoromethyl)piperidine-1-aniline or 4-(3-trifluoromethylpiperidin-1-yl)aniline.

Scientific Research Applications

  • Molecular Structure and Synthesis :

    • Synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, with detailed molecular structure analysis using X-ray crystallography, Hirshfeld, and DFT calculations (Shawish et al., 2021).
    • Development of 4-trifluoromethyl-2-quinolinones via reaction of ortho-lithiated tert-Bu N-arylcarbamates with N-(trifluoroacetyl)piperidine (Leroux et al., 2006).
  • Anticancer Activity :

    • Synthesis of (E)-N-((2-piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives and evaluation of their in vitro anticancer activity against various human cells (Subhash & Bhaskar, 2021).
  • Crystal Structure Analysis :

    • Study of the crystal structure of 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidine, highlighting extensive hydrogen-bond interactions and molecular packing (Jasinski et al., 2009).
  • Corrosion Inhibition :

    • Investigation of the corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
  • Antimicrobial Activity :

    • Synthesis and evaluation of novel 1,3,5-triazine derivatives containing aniline, 4-hydroxy-N-methylquinolone, and piperazine/piperidine moieties for antimicrobial activity (Patel et al., 2011).

properties

IUPAC Name

4-[3-(trifluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-2-1-7-17(8-9)11-5-3-10(16)4-6-11/h3-6,9H,1-2,7-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJOJKMHNWAGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734898
Record name 4-[3-(Trifluoromethyl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethyl)piperidin-1-yl]aniline

CAS RN

1395030-70-2
Record name 4-[3-(Trifluoromethyl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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